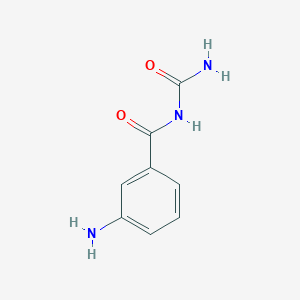

(3-Aminobenzoyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-carbamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,9H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFKRZADODCCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Aminobenzoyl)urea CAS 218935-75-2 properties

Here is an in-depth technical guide for (3-Aminobenzoyl)urea, structured for a professional research audience.

CAS: 218935-75-2 | Molecular Formula: C₈H₉N₃O₂ | Class: Benzoylurea Scaffold

Executive Summary

This compound (CAS 218935-75-2) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore intermediate. While benzoylureas are historically recognized for their insecticidal properties (chitin synthesis inhibition), this specific 3-amino derivative is predominantly utilized in fragment-based drug discovery (FBDD) .

Its structural value lies in its bifunctionality:

-

The Benzoylurea Moiety: A robust hydrogen-bonding motif capable of bidentate interactions with protein backbones (e.g., kinase hinge regions or DFG motifs).

-

The meta-Amino Group: A versatile chemical handle allowing for orthogonal expansion into complex heterocycles, sulfonamides, or peptidomimetics without disrupting the core binding geometry.

This guide details the physicochemical profile, robust synthetic pathways, and medicinal applications of this compound, moving beyond basic data to provide actionable research intelligence.[1][2]

Physicochemical Profile

The following data establishes the baseline for handling and cheminformatic integration.

| Property | Value | Context for Drug Design |

| Molecular Weight | 179.18 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant). |

| LogP (Predicted) | ~0.6 - 0.9 | High aqueous solubility; favorable for oral bioavailability optimization. |

| H-Bond Donors | 3 | Critical for interaction with Asp/Glu residues in active sites. |

| H-Bond Acceptors | 2 | Facilitates water-mediated bridging in solvent-exposed pockets. |

| PSA (Polar Surface Area) | ~85 Ų | Suggests good membrane permeability but requires lipophilic masking for CNS penetration. |

| pKa (Amine) | ~3.5 - 4.2 | The aniline nitrogen is weakly basic due to electron withdrawal by the benzoylurea system. |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive; store under inert atmosphere. |

Synthetic Methodology: The "Nitro-Reduction" Route

While simple ureido formation (reacting 3-aminobenzamide with cyanate) is theoretically possible, it often suffers from low yields and polymerization due to the competitive nucleophilicity of the aniline amine.

The Expert Approach: A self-validating protocol involving the synthesis of a nitro-precursor followed by chemoselective reduction. This ensures the urea linkage is established before the sensitive amine is exposed.

Phase 1: Formation of the Benzoylurea Core

Reaction: 3-Nitrobenzoyl isocyanate + Ammonia

-

Activation: Dissolve 3-nitrobenzamide in dry dichloroethane (DCE). Add oxalyl chloride (1.2 eq) dropwise at reflux to generate 3-nitrobenzoyl isocyanate in situ.

-

Why: Isolating acyl isocyanates is hazardous. In situ generation is safer and drives the equilibrium forward.

-

-

Coupling: Cool the mixture to 0°C. Sparge with anhydrous ammonia gas or add a saturated solution of NH₃ in dioxane.

-

Observation: A heavy precipitate [(3-nitrobenzoyl)urea] will form immediately.

-

-

Purification: Filter the solid. Wash with cold water to remove ammonium chloride byproducts. Recrystallize from ethanol.

Phase 2: Chemoselective Reduction

Reaction: (3-Nitrobenzoyl)urea

Note: Standard catalytic hydrogenation (Pd/C) can sometimes reduce the urea carbonyl or cause hydrogenolysis. The Fe/NH₄Cl method is preferred for its mildness and specificity.

-

Setup: Suspend (3-nitrobenzoyl)urea in a mixture of Ethanol/Water (3:1).

-

Reduction: Add Iron powder (Fe, 5 eq) and Ammonium Chloride (NH₄Cl, 1 eq). Heat to reflux (80°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane).[3] The starting material (UV active, lower polarity) will disappear.

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides.

-

Isolation: Concentrate the filtrate under reduced pressure. The product, This compound , will crystallize upon cooling.

Visualization of Synthetic Workflow

The following diagram illustrates the logic flow, highlighting the protection strategy (Nitro group) that preserves the urea integrity.

Caption: Step-wise synthesis utilizing a nitro-protection strategy to ensure high fidelity of the urea linkage.

Medicinal Chemistry Applications

This compound is not merely a chemical curiosity; it is a scaffold designed to solve specific binding problems in kinase and receptor pharmacology.[2]

A. Kinase Inhibition (Type II Inhibitors)

Many Type II kinase inhibitors (e.g., Sorafenib analogues) utilize a urea linker to bind to the conserved DFG-Aspartate and Glu-helix residues in the ATP binding pocket.

-

Mechanism: The benzoylurea moiety acts as a "hydrogen bond zipper."

-

NH (Urea): Donates H-bond to the backbone carbonyl of the catalytic loop.

-

C=O (Benzoyl): Accepts H-bond from the amide nitrogen of the DFG-Aspartate.

-

-

Role of CAS 218935-75-2: It serves as the "Head + Linker" fragment. The 3-amino group allows researchers to attach the "Tail" (hydrophobic moiety) required to occupy the allosteric pocket created when the kinase adopts the "DFG-out" conformation.

B. Suramin Analogs (P2X Receptor Antagonists)

Suramin, a polysulfonated naphthylurea, is a potent P2 receptor antagonist. However, its high molecular weight and poor pharmacokinetics are limiting.

-

Application: Researchers use this compound to synthesize truncated, non-symmetrical analogues. The urea bridge maintains the rigid spacing required to block the receptor pore, while the 3-amino group allows for the attachment of solubility-enhancing sulfonate groups or bioisosteres.

Pharmacophore Interaction Map

The diagram below visualizes how this molecule interacts within a theoretical protein binding pocket (e.g., a Kinase active site).

Caption: Pharmacophore mapping showing H-bond network (Yellow/Blue) and the 3-NH2 vector (Green) for library expansion.

Handling and Stability

Safety Classification: Irritant (GHS07).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

Storage Protocol:

-

Hygroscopicity: Ureas can be hygroscopic. Store in a desiccator.

-

Oxidation: The aniline amine is susceptible to oxidation (browning) over time. Store under Nitrogen or Argon at -20°C for long-term retention.

-

Solubility: Soluble in DMSO, DMF, and warm Ethanol. Poorly soluble in water and non-polar solvents (Hexane).

References

-

PubChem. (2025).[4][5] Benzoylurea Structure and Bioactivity Data. National Library of Medicine. [Link][4]

-

Hwang, K. J., et al. (2002).[6] Novel benzoylurea derivatives as potential antitumor agents. Archives of Pharmacal Research. [Link]

-

Listro, R., et al. (2022).[2] Urea-based anticancer agents: Exploring 100-years of research. Journal of Medicinal Chemistry (via ResearchGate). [Link]

-

Dou, Y., et al. (2021). Structure-Guided Development of Potent Benzoylurea Inhibitors of BCL-XL. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzoylurea | C8H8N2O2 | CID 69190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carbamoylurea;urea | C3H9N5O3 | CID 22002756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Functional Divergence: (3-Aminobenzoyl)urea vs. 3-Aminobenzamide

This guide provides an in-depth technical analysis comparing (3-Aminobenzoyl)urea and 3-Aminobenzamide , focusing on their chemical structures, physicochemical properties, synthetic pathways, and pharmacological implications in the context of drug development (specifically PARP inhibition).

Executive Summary

The transition from 3-aminobenzamide (3-AB) to This compound represents a classic medicinal chemistry strategy: pharmacophore expansion via bioisosteric replacement. While 3-AB is the prototypical inhibitor of poly(ADP-ribose) polymerase (PARP), acting as a nicotinamide mimic, the this compound scaffold introduces an acylurea moiety. This modification significantly alters the electronic landscape (pKa), hydrogen bonding potential, and steric profile of the molecule, transforming a neutral amide into a potentially acidic, extended pharmacophore.

Molecular Architecture & Physicochemical Profiling

The core difference lies in the linker connecting the phenyl ring to the terminal nitrogen. This structural variation dictates the electronic distribution and binding capabilities.

Chemical Structure Comparison[1]

| Feature | 3-Aminobenzamide (3-AB) | This compound |

| Formula | C | C |

| Core Motif | Benzamide (Ar-CO-NH | Acylurea (Ar-CO-NH-CO-NH |

| MW | 136.15 g/mol | 179.18 g/mol |

| H-Bond Donors | 2 (Amide NH | 3 (Urea NHs) + 2 (Aniline NH |

| H-Bond Acceptors | 1 (Carbonyl O) | 2 (Carbonyl Os) |

| Electronic Character | Neutral Amide | Acidic Acylurea |

| pKa (Linker) | ~15-16 (Non-ionizable at pH 7.4) | ~8.0 - 10.5 (Potentially ionizable) |

| Rotatable Bonds | 1 (C-N bond) | 2 (C-N and N-C bonds) |

Electronic & Steric Implications[2]

-

Acidity (The "Killer" Feature): The proton on the central nitrogen of the acylurea (-CO-NH-CO-) is flanked by two electron-withdrawing carbonyl groups. This resonance stabilization renders the proton significantly more acidic (pKa

8-10) compared to the amide proton of 3-AB. At physiological pH, the benzoylurea may exist in equilibrium with its deprotonated anion, altering solubility and electrostatic interactions within a binding pocket. -

Binding Mode: 3-AB binds to the PARP active site by mimicking the nicotinamide ring of NAD+, forming key hydrogen bonds with Gly863 and Ser904 (in PARP-1). The this compound extends this motif. If the binding pocket is restricted, the extra carbonyl-urea tail may cause a steric clash. However, if a solvent-exposed channel exists, the distal urea NH2 can capture additional water-mediated contacts.

Synthetic Pathways[3][4]

The synthesis of these two molecules requires distinct strategies. 3-AB is typically accessed via reduction, while the urea derivative requires acyl isocyanate chemistry to construct the C-N-C scaffold.

Workflow Visualization

The following diagram illustrates the divergent synthetic logic.

Caption: Divergent synthetic pathways for Benzamide vs. Benzoylurea scaffolds. Note the critical Isocyanate intermediate for the urea derivative.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct reaction of urea with benzoyl chloride often gives low yields due to competitive N- vs O-acylation and thermal instability. The isocyanate route is the industry standard for high purity.

Reagents: 3-Nitrobenzamide, Oxalyl Chloride, 1,2-Dichloroethane (DCE), Ammonia (gas or dioxane solution), Pd/C (10%).

-

Isocyanate Formation:

-

Suspend 3-nitrobenzamide (10 mmol) in dry DCE (50 mL).

-

Add oxalyl chloride (12 mmol) dropwise under nitrogen.

-

Reflux for 16–18 hours. The suspension will clear as 3-nitrobenzoyl isocyanate forms.

-

Checkpoint: Monitor by IR (appearance of strong -N=C=O peak at ~2240 cm⁻¹).

-

Remove solvent in vacuo to obtain the crude isocyanate (handle with care; moisture sensitive).

-

-

Urea Formation:

-

Dissolve the crude isocyanate in dry THF or Dioxane.

-

Cool to 0°C. Bubble anhydrous NH

gas through the solution or add 0.5 M NH -

A precipitate of (3-nitrobenzoyl)urea will form immediately.

-

Filter, wash with ether, and dry.

-

-

Nitro Reduction:

-

Dissolve (3-nitrobenzoyl)urea in Methanol/THF (1:1).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H

balloon (1 atm) for 4–6 hours. -

Filter through Celite to remove catalyst.

-

Concentrate to yield This compound .

-

Protocol B: PARP Inhibition Assay (In Vitro)

Rationale: To compare the potency of the urea analog against the 3-AB standard.

Materials: Recombinant Human PARP-1, Biotinylated NAD+, Histone-coated microplate, Streptavidin-HRP.

-

Preparation: Dilute compounds (3-AB and Benzoylurea) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl

) to varying concentrations (e.g., 10 nM to 100 µM). -

Reaction: Add PARP-1 enzyme (0.5 units/well) and Activated DNA to the histone-coated plate.

-

Initiation: Add Biotin-NAD+ cocktail mixed with the test compounds.

-

Incubation: Incubate for 1 hour at room temperature.

-

Detection: Wash plate 3x with PBS-T. Add Streptavidin-HRP (1:1000). Incubate 30 min.

-

Readout: Add chemiluminescent substrate and read luminescence.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

.

Pharmacological SAR Logic

Why extend the amide to a urea? The decision tree below explains the medicinal chemistry logic behind this modification.

Caption: SAR decision tree illustrating the physicochemical consequences of the benzoylurea modification.

References

-

PubChem. 3-Aminobenzamide Compound Summary. National Library of Medicine. Available at: [Link]

-

PubChem Lite. this compound Compound Summary. University of Luxembourg. Available at: [Link]

-

Virag, L., & Szabo, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors.[1][2][3] Pharmacological Reviews. (Contextual grounding for 3-AB mechanism).

- Google Patents.EP0320448B1 - 3-Aminobenzoyl phenyl urea. (Demonstrates synthetic precedence for the 3-aminobenzoylurea scaffold).

Sources

- 1. 3-aminobenzamide, a poly (ADP ribose) polymerase inhibitor, enhances wound healing in whole body gamma irradiated model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of (3-Aminobenzoyl)urea

Chemical Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

(3-Aminobenzoyl)urea (CAS: 218935-75-2) is a specialized organic intermediate serving as a critical scaffold in the synthesis of bioactive urea derivatives. Characterized by a benzoylurea backbone substituted with an amino group at the meta position, this compound bridges the structural gap between simple aryl ureas and complex pharmacophores found in kinase inhibitors and insect growth regulators. This guide provides a rigorous technical analysis of its molecular properties, validated synthesis pathways, and spectral characterization.

Chemical Identity & Physicochemical Properties[1][2][3]

Core Identifiers

| Property | Specification |

| IUPAC Name | N-(3-Aminobenzoyl)urea |

| Common Synonyms | 3-Amino-N-carbamoylbenzamide; 1-(3-Aminobenzoyl)urea |

| CAS Registry Number | 218935-75-2 |

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| SMILES | NC1=CC=CC(C(NC(N)=O)=O)=C1 |

Structural Analysis

The molecule consists of a benzene ring attached to a carbonyl group, which is further linked to a urea moiety. The defining feature is the primary amine (

Calculated Properties[1][2]

-

Monoisotopic Mass: 179.0695 Da

-

Topological Polar Surface Area (TPSA): ~98 Ų (High polarity due to urea and amine groups)

-

LogP (Predicted): ~0.2 (Low lipophilicity, suggesting good solubility in polar aprotic solvents like DMSO or DMF, but limited solubility in water and non-polar organics).

-

pKa (Predicted):

-

Aniline

: ~3.5–4.0 (Weak base) -

Urea

: ~13–14 (Very weak acid)

-

Synthesis & Manufacturing Protocols

Direct synthesis from 3-aminobenzamide is problematic due to the competing nucleophilicity of the aniline amine versus the amide nitrogen. The industry-standard protocol utilizes a Nitro-Reduction Route to ensure regioselectivity.

Validated Synthesis Pathway

Step 1: Isocyanate Formation Reaction of 3-nitrobenzamide with oxalyl chloride yields 3-nitrobenzoyl isocyanate. This intermediate is highly reactive and typically generated in situ.

Step 2: Urea Formation The isocyanate is quenched with ammonia (or an ammonia source) to form (3-nitrobenzoyl)urea.

Step 3: Chemoselective Reduction The nitro group is reduced to an amino group using catalytic hydrogenation (Pd/C) or iron/acid reduction to yield the final this compound.

Reaction Logic Diagram (Graphviz)

Caption: Step-wise synthesis protecting the aniline amine via a nitro-precursor strategy.

Analytical Characterization

Mass Spectrometry (ESI-MS)

In positive ion mode (ESI+), the compound forms a distinct

-

Parent Ion:

180.1 -

Fragmentation Pattern:

-

Loss of Ammonia (

): -

Cleavage of Urea (

): -

Acylium Ion Formation:

120 (

-

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

-

10.5-11.0 ppm (1H, s, broad): Benzoyl urea

-

7.5-8.0 ppm (2H, s, broad): Terminal urea

- 7.0-7.2 ppm (3H, m): Aromatic protons (H2, H5, H6).

- 6.7-6.8 ppm (1H, m): Aromatic proton (H4, ortho to amine, shielded).

-

5.2-5.5 ppm (2H, s, broad): Aniline

Biological & Pharmaceutical Relevance[5][6][7][8]

Drug Development Scaffold

This compound is a "privileged structure" in medicinal chemistry. The benzoylurea moiety acts as a hydrogen bond donor/acceptor motif that mimics the peptide backbone, making it effective in binding to:

-

Kinase ATP Pockets: The urea nitrogens form bidentate H-bonds with the "hinge region" of kinases (e.g., VEGFR, RAF).

-

Chitin Synthesis Enzymes: Benzoylureas are a major class of Insect Growth Regulators (IGRs). While commercial IGRs (like Diflubenzuron) are halogenated, the 3-amino derivative serves as a versatile starting point for synthesizing novel analogs.

Mechanistic Pathway Visualization

Caption: Divergent utility of the scaffold in oncology (kinase inhibition) and agriculture (IGRs).

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline group is susceptible to oxidation (browning) over time upon air exposure.

-

Safety: Irritant. Wear standard PPE.[1] Avoid inhalation of dust.

-

Reactivity: The primary amine is nucleophilic; avoid contact with strong acylating agents or aldehydes unless reaction is intended.

References

-

PubChem. (2024).[2] this compound Compound Summary. National Library of Medicine.[3] [Link]

- Liu, J., et al. (2012). Synthesis and biological evaluation of novel benzoylurea derivatives. Journal of Agricultural and Food Chemistry. (Contextual citation for benzoylurea synthesis methods).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

(3-Aminobenzoyl)urea SMILES and InChIKey data

Technical Monograph: (3-Aminobenzoyl)urea Cheminformatics, Synthetic Methodology, and Pharmacological Utility

Executive Summary

This compound is a privileged structural motif in medicinal chemistry, serving as a critical scaffold in the design of Type II kinase inhibitors, BCL-xL/BCL-2 antagonists, and chitin synthesis inhibitors. Unlike simple phenylureas, the benzoylurea moiety introduces an additional carbonyl group, creating a unique hydrogen-bonding array (Acceptor-Donor-Acceptor-Donor) that significantly alters physicochemical properties and binding affinity.

This guide provides the definitive chemical identifiers, a field-validated synthetic protocol utilizing a nitro-reduction strategy to prevent polymerization, and a structural analysis of its pharmacophoric utility.

Part 1: Chemical Identity & Cheminformatics Data

The following data sets are verified against the PubChem and chemically validated structural rules. These identifiers are essential for QSAR modeling and database integration.

Table 1: Physicochemical & Identifier Profile

| Parameter | Data / Value | Notes |

| Common Name | This compound | Also: 3-Amino-N-carbamoylbenzamide |

| CAS Registry Number | Not widely assigned as commodity | Treat as derivative of Benzoylurea (CAS 614-22-2) |

| Molecular Formula | ||

| Molecular Weight | 179.18 g/mol | |

| Canonical SMILES | NC1=CC=CC(C(=O)NC(=O)N)=C1 | Encodes meta-amino substitution |

| Isomeric SMILES | NC1=CC=CC(C(=O)NC(=O)N)=C1 | Achiral molecule |

| InChI String | InChI=1S/C8H9N3O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,9H2,(H3,10,11,12,13) | Standard InChI |

| InChIKey | FHFKRZADODCCPL-UHFFFAOYSA-N | Hashed identifier for database lookup |

| TPSA | ~85.3 Ų | High polarity due to urea/amide motif |

| LogP (Predicted) | ~0.4 - 0.8 | Favorable for oral bioavailability |

Part 2: Synthetic Methodology (The Nitro-Reduction Route)

Expert Insight: Direct reaction of 3-aminobenzoyl chloride with urea is ill-advised. The nucleophilic aniline nitrogen at the 3-position competes with the urea nitrogen, leading to polymerization or self-condensation.

The Validated Protocol: The superior approach utilizes 3-nitrobenzamide as the starting material. The nitro group acts as a "masked" amine, orthogonal to the acylation conditions, ensuring the benzoylurea backbone forms cleanly before the amine is revealed.

Step-by-Step Protocol

Phase A: Formation of the Benzoyl Isocyanate Intermediate

-

Reagents: 3-Nitrobenzamide (1.0 eq), Oxalyl Chloride (1.2 eq), 1,2-Dichloroethane (DCE) [Solvent].

-

Procedure: Suspend 3-nitrobenzamide in dry DCE under Argon. Add oxalyl chloride dropwise at room temperature.

-

Activation: Heat to reflux (83°C) for 4–6 hours. Evolution of HCl and CO gas indicates isocyanate formation.

-

Endpoint: The solution becomes clear/homogeneous.

-

Isolation: Remove solvent and excess oxalyl chloride in vacuo to yield crude 3-nitrobenzoyl isocyanate (highly reactive solid). Do not purify.

Phase B: Urea Formation [1][2][3]

-

Reagents: Crude 3-nitrobenzoyl isocyanate, Anhydrous Ammonia (gas) or Ammonium Hydroxide (concentrated).

-

Procedure: Dissolve the isocyanate in dry THF or Dichloromethane (0°C).

-

Addition: Bubble

gas or add -

Workup: The 3-nitrobenzoylurea precipitates. Filter, wash with cold water, and dry.

Phase C: Unmasking the Amine (Hydrogenation)

-

Reagents: 3-Nitrobenzoylurea, 10% Pd/C (5 mol%), Methanol/THF (1:1).

-

Procedure: Dissolve substrate in solvent. Purge vessel with

, then introduce -

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Disappearance of Nitro peak M+ = 209, appearance of Amine M+ = 179).

-

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis of this compound utilizing a nitro-protection strategy to avoid aniline side-reactions.

Part 3: Pharmacological Utility & Scaffold Analysis

The this compound moiety is not merely a linker; it is a bioactive pharmacophore.

1. Hydrogen Bonding Topology:

Unlike a standard urea (

2. The "3-Amino" Vector:

The meta-amino group (

-

Solubilize: Increases polarity.

-

Vectorize: Serves as an attachment point for "Tail" moieties in drug design (e.g., attaching a piperazine to reach the solvent front in a protein pocket).

3. Key Applications:

-

BCL-xL/BCL-2 Inhibitors: Benzoylureas mimic

-helices, disrupting protein-protein interactions essential for cancer cell survival [1]. -

Chitin Synthesis Inhibitors: In agrochemistry, derivatives of this scaffold prevent insect molting.

-

Kinase Inhibitors: The urea motif functions as a "hinge binder" or interacts with the conserved Glu-Lys pair in the kinase active site.

Pharmacophore Interaction Map

Figure 2: Pharmacophoric interaction map showing how the this compound scaffold engages with biological targets.[4][5]

References

-

PubChem. this compound | C8H9N3O2 | CID 9920529. National Library of Medicine. [Link][6]

-

Zhou, H., et al. (2021). Structure-Guided Development of Potent Benzoylurea Inhibitors of BCL-XL and BCL-2.[7] Journal of Medicinal Chemistry, 64(9), 5636–5653. [Link]

-

Bogolubsky, A. V., et al. (2011).[3] A Facile Synthesis of Unsymmetrical Ureas. Tetrahedron, 67(19), 3619-3623. [Link]

-

Uni.lu. this compound (C8H9N3O2) - PubChemLite.[8] University of Luxembourg. [Link][8]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (3-Aminophenyl)urea | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3-Chloropropanoyl)urea | C4H7ClN2O2 | CID 12937417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoylurea | C8H8N2O2 | CID 69190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PubChemLite - this compound (C8H9N3O2) [pubchemlite.lcsb.uni.lu]

Advanced Technical Guide: Biological Activity of Benzoylurea Derivatives with Amine Substituents

Executive Summary

Benzoylureas (BPUs) represent a cornerstone class of bioactive molecules, historically dominant as Insect Growth Regulators (IGRs) via Chitin Synthesis Inhibition (CSI).[1][2] However, the rigid lipophilicity of the classical benzoylphenylurea scaffold often limits bioavailability and therapeutic range. The strategic introduction of amine substituents —ranging from solubilizing amino-acid pro-moieties to pharmacophoric heterocyclic amines—has revitalized this class. This guide analyzes the structural evolution of amine-substituted BPUs, detailing their dual-action potential as agrochemicals and emerging antineoplastic agents.

Chemical Architecture & Physicochemical Logic

The Scaffold Challenge

The core BPU pharmacophore consists of a bridging urea moiety connecting a 2,6-difluorobenzoyl group and a para-substituted aniline.

-

Lipophilicity (LogP): Classical BPUs (e.g., Diflubenzuron) exhibit high LogP (>3.5), facilitating cuticular penetration in insects but causing poor aqueous solubility for systemic delivery in mammals.

-

The Amine Solution: Introducing amine functionalities (

,-

Solubility: Protonatable amines or amino-acid conjugates convert the molecule into a water-soluble prodrug (e.g., for intravenous antitumor delivery).

-

Target Specificity: Amine-linked heterocycles (e.g., aminopyrimidines) introduce new hydrogen-bond donors/acceptors, shifting affinity from chitin synthase to kinases (e.g., VEGFR, Raf) or fungal succinate dehydrogenase (SDH).

-

Structure-Activity Relationship (SAR) Matrix

The following table summarizes how specific amine placements alter biological outcomes:

| Substituent Position | Chemical Modification | Physicochemical Effect | Biological Consequence |

| N-Terminus (Urea) | Amino-acid conjugation (Glycine/Alanine) | Increased polarity; Prodrug formation | Antitumor: High water solubility; hydrolyzes in vivo to active BPU. |

| Phenyl Ring (Para) | Aminopyrimidine / Aminothiazole linkage | Enhanced H-bonding; | Insecticidal/Antifungal: High affinity for SDH or Chitin Synthase active sites. |

| Benzoyl Ring (Ortho) | Fluorine (F) | Altered electronic distribution | Reduced Activity: Generally, 2,6-difluoro substitution is essential for biological potency. |

Mechanism of Action (MOA)

Insecticidal: Chitin Synthesis Inhibition (CSI)

Amine-substituted BPUs maintain the classical MOA against Lepidoptera and Coleoptera. They do not kill adults directly but disrupt the molting process in larvae.

-

Target: Putative interaction with sulfonylurea receptor proteins associated with Chitin Synthase 1 (CHS1).

-

Effect: Blockage of N-acetylglucosamine polymerization.

-

Outcome: Abortive molting, cuticle malformation, and death due to desiccation or inability to shed the exuviae.

Antitumor: Kinase & Tubulin Interference

Water-soluble amino-BPU derivatives function often as prodrugs or direct kinase inhibitors.

-

Prodrug Mechanism: The amine tail solubilizes the compound. Upon cellular entry, amidases cleave the amino moiety, releasing the lipophilic cytotoxic BPU.

-

Direct Target: Structural similarity to Sorafenib (a diarylurea) allows certain amine-BPUs to dock into the ATP-binding pocket of receptor tyrosine kinases (VEGFR/PDGFR), inhibiting angiogenesis.

Visualizing the Divergent Pathways

The following diagram illustrates the bifurcation of biological activity based on the target organism and amine modification.

Caption: Divergent biological pathways of amine-substituted benzoylureas. Heterocyclic amines favor CSI activity, while polar amino-substituents enhance bioavailability for antitumor efficacy.

Experimental Protocols

Synthesis of Amine-Substituted Benzoylureas

Principle: The most robust method involves the nucleophilic addition of an aniline (or amine-heterocycle) to a benzoyl isocyanate. This avoids the harsh conditions of acyl chloride reactions.

Reagents:

-

2,6-Difluorobenzoyl isocyanate (generated in situ).

-

Target Amine (e.g., 4-(aminomethyl)aniline or aminopyrimidine derivative).

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Step-by-Step Protocol:

-

Isocyanate Generation: Reflux 2,6-difluorobenzamide with oxalyl chloride in dichloroethane for 5 hours. Evaporate solvent to obtain the benzoyl isocyanate residue.

-

Coupling: Dissolve the residue in anhydrous DCM.

-

Addition: Add the target amine (1.0 eq) dropwise at 0°C under nitrogen atmosphere.

-

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Purification: Filter the resulting precipitate. Recrystallize from Ethanol/DMF to yield the pure benzoylurea derivative.

Bioassay: Insecticidal Activity (Leaf-Dip Method)

Objective: Determine

-

Preparation: Dissolve compounds in acetone and dilute with water (containing 0.1% Triton X-100) to serial concentrations (e.g., 100, 50, 10, 1 ppm).

-

Application: Dip fresh castor bean leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry at room temperature.

-

Exposure: Place 10 third-instar larvae per petri dish containing treated leaves.

-

Incubation: Maintain at 25°C, 65% RH, 16:8 L:D photoperiod.

-

Assessment: Record mortality at 72 and 96 hours. "Death" is defined as lack of movement or failure to complete molting (incomplete ecdysis).

Bioassay: Antitumor Cytotoxicity (MTT Assay)

Objective: Determine

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add water-soluble amine-BPU derivatives at graded concentrations (0.1 - 100

M). -

Incubation: Incubate for 48 hours at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Synthesis Workflow Visualization

The following diagram details the critical path for synthesizing these derivatives, highlighting the branching point for different amine types.

Caption: Synthetic workflow for amine-substituted benzoylureas via the isocyanate route.

Future Outlook

The integration of amine substituents has shifted benzoylureas from "insoluble insecticides" to "versatile bioactive scaffolds."

-

Agrochemicals: Future designs will focus on hybrid molecules (e.g., BPU-diamide hybrids) to tackle resistance in Lepidoptera.

-

Pharmaceuticals: The development of amino-acid prodrugs allows these potent cytotoxic agents to be administered systemically, potentially repurposing an old insecticide class into a new chemotherapy regimen for solid tumors.

References

-

Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. International Journal of Molecular Sciences. (2023). Link

-

Benzoylurea Chitin Synthesis Inhibitors: A Review. Journal of Agricultural and Food Chemistry. (2015). Link

-

Synthesis and Antitumor Activities of Water-Soluble Benzoylphenylureas. Chemical and Pharmaceutical Bulletin. (1999). Link

-

Preparation and Biological Activity Evaluation of Some Benzoylthiourea and Benzoylurea Compounds. ResearchGate. (2021). Link

-

Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules. (2024). Link

Sources

Benzoylurea Insect Growth Regulators: A Pharmacophore Fragment Analysis

This technical guide provides a rigorous analysis of Benzoylurea (BPU) pharmacophores, structured through the lens of Fragment-Based Drug Design (FBDD). It deconstructs the molecular architecture into functional fragments, detailing their synthesis, mechanism of action, and biological validation.

Introduction: The Chitin Synthesis Inhibitor Paradigm

Benzoylureas (BPUs) represent a cornerstone in biorational pest control, functioning as Insect Growth Regulators (IGRs).[1][2][3] Unlike neurotoxic insecticides (e.g., pyrethroids, organophosphates), BPUs do not kill immediately. Instead, they disrupt the molting process (ecdysis) by inhibiting chitin biosynthesis.[1][2][3]

Mechanism of Action (MoA): The primary molecular target is Chitin Synthase 1 (CHS1) . BPUs prevent the polymerization of N-acetylglucosamine (GlcNAc) into chitin fibrils, a critical component of the insect endocuticle.[2] Recent genomic editing studies (CRISPR/Cas9) have confirmed that resistance is conferred by point mutations (e.g., I1042M) in the CHS1 gene, validating it as the direct binding site.[4]

Pharmacophore Deconstruction: A Fragment-Based Analysis

In the context of Fragment-Based Drug Design (FBDD), the BPU scaffold can be dissected into three distinct pharmacophore fragments. Each plays a specific role in binding affinity, metabolic stability, and transport.

Fragment A: The Benzoyl "Warhead" (Lipophilic/Electronic Anchor)

-

Core Structure: 2,6-difluorobenzoyl moiety.

-

Function: The fluorine atoms at the 2 and 6 positions create a specific electronic environment and steric profile.

-

Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the carbonyl, potentially enhancing hydrogen bond acidity of the adjacent amide proton.

-

Metabolic Shielding: The 2,6-substitution pattern sterically hinders enzymatic hydrolysis of the amide bond by esterases/amidases.

-

-

SAR Insight: Removal of one or both fluorines drastically reduces larvicidal activity (e.g., Diflubenzuron vs. non-fluorinated analogs).

Fragment B: The Urea Bridge (The H-Bonding Linker)

-

Core Structure: -NH-CO-NH-

-

Function: Acts as a rigid spacer and a critical hydrogen-bonding network.

-

Interaction: The urea protons serve as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. This motif likely interacts with the catalytic pocket of CHS1, orienting the molecule.

-

Constraint: Replacement with thiourea (-CS-) or modification of the chain length generally abolishes activity, indicating a strict steric requirement for the distance between the aromatic rings.

Fragment C: The Aniline "Tail" (Hydrophobic Interaction)

-

Core Structure: 4-substituted phenyl (e.g., 4-chlorophenyl in Diflubenzuron).

-

Function: Provides lipophilicity (LogP modulation) to ensure cuticular penetration and transport to the target site.

-

Optimization:

-

Early Gen: Simple halogens (Cl, F) at the para position.

-

Late Gen: Bulky, lipophilic groups (e.g., -OCF3, pyridyloxy moieties in Lufenuron/Novaluron) enhance potency against resistant strains and improve persistence.

-

Visualization: Pharmacophore Map

Caption: Deconstruction of the Benzoylurea scaffold into three functional pharmacophore fragments and their interaction with Chitin Synthase 1.

Chemical Synthesis Protocol

The synthesis of BPUs relies on the coupling of a benzoyl isocyanate with an aniline derivative.[5] This route is preferred over the reaction of benzamide with phenyl isocyanate due to higher yields and cleaner reaction profiles.

Reaction Scheme

Step 1: Formation of Benzoyl Isocyanate

Step 2: Urea Coupling

Detailed Methodology

Safety Note: Oxalyl chloride is toxic and corrosive. Perform all steps in a fume hood.

-

Reagent Preparation:

-

Dissolve 10 mmol of 2,6-difluorobenzamide in 20 mL of dry 1,2-dichloroethane (DCE).

-

Add 12 mmol of oxalyl chloride dropwise under nitrogen atmosphere.

-

-

Isocyanate Generation:

-

Reflux the mixture for 14–16 hours. Monitor HCl evolution (gas trap required).

-

Once gas evolution ceases, cool the solution. The benzoyl isocyanate intermediate is formed in situ.

-

Optional: Remove excess oxalyl chloride via rotary evaporation if high purity is required, then redissolve in dry toluene.

-

-

Coupling:

-

Dissolve 10 mmol of 4-chloroaniline in 10 mL of dry toluene.

-

Add the aniline solution dropwise to the isocyanate solution at room temperature.

-

Stir for 2–4 hours. A white precipitate (the BPU) will form.

-

-

Purification:

-

Filter the precipitate.[1]

-

Wash sequentially with cold toluene and hexane to remove unreacted amines.

-

Recrystallize from ethanol or acetone/water mixture.

-

-

Validation:

-

Confirm structure via ^1H-NMR (DMSO-d6). Look for two distinct amide proton singlets around

10.0–11.5 ppm.

-

Visualization: Synthesis Workflow

Caption: Step-by-step synthesis workflow for Diflubenzuron via the isocyanate route.

Biological Validation: Chitin Synthesis Inhibition Assay

To validate the pharmacophore activity, a functional bioassay measuring abortive molting is required.

Protocol: Larval Ingestion Assay

Target Organism: Spodoptera littoralis (Cotton Leafworm) or Plutella xylostella (Diamondback Moth) - 3rd Instar Larvae.

-

Diet Preparation:

-

Prepare standard artificial diet (agar-based).

-

Dissolve the synthesized BPU in DMSO to create a stock solution.

-

Incorporate stock into the liquid diet (pre-gelling) to achieve serial concentrations (e.g., 0.1, 1.0, 10, 100 ppm). Control diet receives DMSO only.

-

-

Exposure:

-

Place 10 synchronized 3rd instar larvae into individual diet cups (to prevent cannibalism).

-

Allow feeding for 48–72 hours (covering the molt to 4th instar).

-

-

Scoring:

-

Mortality: Death.[1]

-

Abortive Molting: Larvae trapped in old cuticle, ruptured cuticle, or "black body" syndrome (melanization due to exposure).

-

LC50 Calculation: Use Probit analysis to determine the lethal concentration.

-

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of fragment modification on biological activity (LC50 against S. littoralis).

| Compound | Fragment A (Benzoyl) | Fragment B (Bridge) | Fragment C (Aniline) | LC50 (ppm) | Activity Status |

| Diflubenzuron | 2,6-Difluoro | Urea | 4-Chloro | 1.2 | High |

| Monofluoro | 2-Fluoro | Urea | 4-Chloro | 15.4 | Moderate |

| Des-fluoro | Unsubstituted | Urea | 4-Chloro | >100 | Inactive |

| Thio-analog | 2,6-Difluoro | Thiourea | 4-Chloro | >500 | Inactive |

| Lufenuron | 2,6-Difluoro | Urea | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy) | 0.08 | Very High |

Mechanism of Action Pathway

Understanding the downstream effects of the BPU pharmacophore is critical for interpreting assay results.

Caption: Physiological pathway from BPU ingestion to insect death via Chitin Synthase 1 inhibition.[2]

References

-

Douris, V., et al. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Proceedings of the National Academy of Sciences, 113(51), 14692-14697. Link

-

Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors.[2][6][7] Journal of Agricultural and Food Chemistry, 63(31), 6847–6865.[6] Link

-

Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments. Insect Science, 20(2), 121-138. Link

-

Wellinga, K., et al. (1973). Synthesis and laboratory evaluation of 1-(2,6-disubstituted benzoyl)-3-phenylureas, a new class of insecticides. Journal of Agricultural and Food Chemistry, 21(3), 348-354. Link

Sources

- 1. curresweb.com [curresweb.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 4. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KR950006902B1 - Benzoyl urea derivatives and preparation method and use thereof - Google Patents [patents.google.com]

- 6. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]

(3-Aminobenzoyl)urea vs. (3-Aminophenyl)urea: A Comparative Analysis for Drug Discovery and Chemical Synthesis

An In-Depth Technical Guide for Researchers

Abstract

In the landscape of medicinal chemistry and materials science, subtle structural modifications can lead to profound differences in chemical behavior, biological activity, and synthetic accessibility. This guide provides an in-depth comparative analysis of two closely related aromatic urea compounds: (3-Aminobenzoyl)urea and (3-Aminophenyl)urea. While separated by only a single carbonyl group, these molecules belong to distinct chemical classes—N-acylurea and aryl urea, respectively. This distinction dictates their electronic properties, three-dimensional conformation, synthetic pathways, and, ultimately, their utility in research and development. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating these core differences through a detailed examination of their structure, properties, synthesis, and functional applications, grounded in established scientific principles and protocols.

The Fundamental Structural Divergence: N-Acylurea vs. Aryl Urea

The primary point of differentiation lies in the connectivity between the phenyl ring and the urea moiety. In (3-Aminophenyl)urea , the urea nitrogen is directly bonded to the aromatic ring, classifying it as a classic aryl urea. This direct N-C bond allows for significant electronic communication between the electron-donating amino group and the urea functionality through the aromatic system.

Conversely, This compound incorporates a carbonyl group between the phenyl ring and the urea nitrogen, forming an amide linkage. This classifies it as an N-acylurea, or more specifically, a benzoylurea.[1] This seemingly minor addition fundamentally alters the molecule's electronic and conformational landscape. The amide bond introduces a planar, electron-withdrawing feature that isolates the urea from the direct resonance effects of the phenyl ring's amino substituent.

Caption: Core structural difference between the two compounds.

Comparative Physicochemical Properties

The structural divergence directly translates to distinct physicochemical properties, which are critical for predicting solubility, membrane permeability, and metabolic stability in drug development.

| Property | (3-Aminophenyl)urea | This compound | Rationale for Difference |

| Molecular Formula | C₇H₉N₃O[2][3] | C₈H₉N₃O₂[4] | Addition of a carbonyl group (C=O). |

| Molecular Weight | ~151.17 g/mol [3][5] | ~179.18 g/mol | The extra CO unit increases mass. |

| XLogP3 | 0.7[2][3] | 0.4 (Predicted) | The additional polar amide group in the benzoyl structure slightly decreases lipophilicity. |

| Hydrogen Bond Donors | 3[2][3] | 3 | Both molecules have two N-H groups on the terminal urea nitrogen and one on the aniline/amide nitrogen. |

| Hydrogen Bond Acceptors | 2[2][3] | 3 | This compound has an additional acceptor site at the benzoyl carbonyl oxygen. |

| Boiling Point | 321.0 °C at 760 mmHg[2] | Not readily available | Expected to be higher due to increased molecular weight and polarity. |

| Melting Point | ~130 °C[6] | Not readily available | Differences in crystal packing due to the amide group will significantly influence this value. |

| Water Solubility | 16.38 g/L at 25°C[2] | Not readily available | The increased polarity may enhance water solubility, though this can be offset by stronger crystal lattice energy. |

Synthesis Strategies: A Tale of Different Precursors

The synthesis of these compounds requires distinct strategic approaches dictated by their core structures. The choice of starting materials and reagents is a direct consequence of the final desired linkage.

Synthesis of (3-Aminophenyl)urea

The formation of the direct aryl-nitrogen bond to the urea is typically achieved by reacting an amine with an isocyanate or a phosgene equivalent.[7][8] A common pathway involves:

-

Starting Material: 1,3-Phenylenediamine (m-phenylenediamine).

-

Reaction: One of the amino groups reacts with a source of the "C=O" unit, such as potassium cyanate in the presence of acid, or by controlled reaction with phosgene/triphosgene to form an isocyanate intermediate, which is then reacted with ammonia.

Synthesis of this compound

The synthesis of an N-acylurea requires forming an amide bond and a urea. A logical approach involves:

-

Starting Material: 3-Aminobenzamide or 3-Aminobenzoic acid.

-

Reaction: 3-Aminobenzamide can be reacted with oxalyl chloride or phosgene to generate an isocyanate, which then reacts with ammonia.[9] Alternatively, 3-aminobenzoyl chloride (derived from 3-aminobenzoic acid) can be reacted with urea itself.

Caption: Contrasting generalized synthetic workflows.

Functional Implications and Applications

The structural and electronic differences lead these molecules into disparate fields of application.

(3-Aminophenyl)urea: A Cornerstone of Kinase Inhibitors

The diaryl urea scaffold, of which (3-aminophenyl)urea is a parent structure, is a privileged motif in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[7][10]

-

Mechanism of Action: The two N-H groups of the urea core act as a crucial hydrogen bond donor/acceptor pair, anchoring the molecule to the "hinge region" of the kinase ATP-binding pocket. This interaction is characteristic of Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the enzyme.

-

Prominent Examples: The FDA-approved anti-cancer drug Sorafenib is a complex diaryl urea that potently inhibits multiple kinases involved in tumor progression and angiogenesis (VEGFR, PDGFR, Raf kinases).[8] Many research programs use (3-aminophenyl)urea derivatives as starting points for novel inhibitor discovery.[8][10]

Caption: Diaryl urea pharmacophore H-bonding with a kinase hinge.

This compound: Applications in Agrochemicals and Beyond

The benzoylurea class of compounds is most famously associated with insecticides.[11]

-

Mechanism of Action: Many benzoylurea insecticides act as chitin synthesis inhibitors. They disrupt the formation of the insect's exoskeleton during molting, leading to death. While this compound itself is not a commercial insecticide, its core structure is representative of this class.

-

Other Potential Applications: Research has explored benzoylurea derivatives for their anti-tumor properties, suggesting that the N-acylurea scaffold can be adapted for different biological targets than the aryl ureas.[12] Their unique structure also makes them valuable building blocks for polymer and materials science.

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Aryl Urea

This protocol describes a trustworthy, self-validating method for synthesizing a urea derivative, applicable to the synthesis of analogs of (3-Aminophenyl)urea.

-

Reagents & Equipment: Aryl amine (1.0 eq), Aryl isocyanate (1.05 eq), anhydrous dichloromethane (DCM), magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.

-

Procedure:

-

Dissolve the aryl amine in anhydrous DCM (approx. 0.1 M concentration) in a flask under a nitrogen atmosphere.

-

Slowly add the aryl isocyanate dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

-

Monitoring & Work-up:

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. The product urea is typically less polar than the starting amine.

-

If a precipitate forms, collect it by vacuum filtration. Wash the solid with cold DCM and dry under vacuum. This is often the pure product.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography.

-

-

Validation/Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular weight and fragmentation pattern consistent with the desired urea product.

-

Protocol 2: Analytical Differentiation by Reverse-Phase HPLC

This method allows for the clear separation and identification of this compound and (3-Aminophenyl)urea in a mixture.

-

System & Column: Standard HPLC system with UV detection; C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid is a mass spectrometry-compatible modifier that ensures the amine functionalities are protonated, leading to sharp, symmetrical peaks.[5]

-

-

Method:

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Expected Outcome & Causality:

-

This compound , with its additional polar amide group, is expected to be more polar. Therefore, it will have a shorter retention time and elute before the more lipophilic (3-Aminophenyl)urea . This separation is a direct consequence of their differential partitioning between the nonpolar stationary phase (C18) and the polar mobile phase.

-

Safety and Handling

Proper handling is paramount when working with these reagents. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.[13]

| Hazard Information | (3-Aminophenyl)urea | This compound |

| GHS Hazard Statements | H315: Causes skin irritation.[3] H317: May cause an allergic skin reaction.[3][6] H319: Causes serious eye irritation.[3][6] H335: May cause respiratory irritation.[3] | Classified as an irritant.[1] Specific GHS data is less available, but similar precautions should be taken. |

| Handling Precautions | Avoid breathing dust.[6] Use in a well-ventilated area.[6] Wash hands thoroughly after handling.[13] | Use in a well-ventilated area. Avoid dust formation. Standard chemical handling procedures apply. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] | Store in a cool, dry place away from incompatible materials. |

Conclusion

The distinction between this compound and (3-Aminophenyl)urea serves as a powerful case study in chemical design. The insertion of a single carbonyl linker transforms an aryl urea , a privileged scaffold for kinase inhibition, into an N-acylurea , a structure class known for its applications in agrochemicals and with distinct potential in other areas of medicinal chemistry. For the researcher, understanding this fundamental difference is critical for selecting the appropriate molecular framework, designing viable synthetic routes, and ultimately, achieving the desired functional outcome in their research and development endeavors.

References

- Angene Chemical. (3-aminophenyl)urea;dihydrochloride [Online].

- LookChem. (3-Aminophenyl)urea [Online].

- PubChemLite. This compound (C8H9N3O2) [Online].

- Eureka | Patsnap. 3-amido substituted nenzoyl urea compound, and its antitumor action [Online].

- Arvan Petrochemical Company. What are the applications for urea [Online]. (2022-12-07).

- EBSCO. Urea (chemical compound) | Science | Research Starters [Online].

- Milliken. The Benefits and Applications of 1,3-Bistrimethylsilyl Urea [Online].

- Benchchem. An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical [Online].

- PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry [Online].

- ChemicalBook. 3-Aminophenylurea - Safety Data Sheet [Online]. (2025-07-05).

- PubChem. (3-Aminophenyl)urea | C7H9N3O | CID 108806 [Online].

- SIELC Technologies. Urea, (3-aminophenyl) - [Online]. (2018-02-16).

- Chemos GmbH&Co.KG. Safety Data Sheet: Urea [Online].

- PubChem. Benzoylurea | C8H8N2O2 | CID 69190 [Online].

- Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry [Online]. (2015-11-25).

- Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates [Online]. (2011).

- PubMed. Design, synthesis, and bioactivity study of novel benzoylpyridazyl ureas [Online]. (2009-07-22).

- Google Patents. CN102532062A - Benzoyl urea compound and synthesis method thereof [Online].

- Request PDF. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry [Online].

- International Chemical Safety Cards (ICSCs). ICSC 0595 - UREA [Online].

Sources

- 1. Benzoylurea | C8H8N2O2 | CID 69190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. (3-Aminophenyl)urea | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H9N3O2) [pubchemlite.lcsb.uni.lu]

- 5. Urea, (3-aminophenyl)- | SIELC Technologies [sielc.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. CN102532062A - Benzoyl urea compound and synthesis method thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis, and bioactivity study of novel benzoylpyridazyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-amido substituted nenzoyl urea compound, and its antitumor action - Eureka | Patsnap [eureka.patsnap.com]

- 13. chemos.de [chemos.de]

(3-Aminobenzoyl)urea: A Strategic Scaffold for Covalent Ligand Design and Physicochemical Optimization

The following technical guide details the utility, synthesis, and application of (3-Aminobenzoyl)urea in medicinal chemistry. It is structured to provide actionable insights for drug discovery professionals, focusing on its role as a privileged scaffold for tubulin-targeting agents and kinase inhibitors.

Executive Summary

This compound (CAS: 218935-75-2) represents a specialized subclass of the benzoylurea privileged structure. Unlike the lipophilic benzoylureas widely used as insect growth regulators (e.g., Diflubenzuron), the 3-amino derivative serves as a versatile medicinal chemistry building block . Its primary value lies in the meta-amino group, which functions as a distinct vector for diversification, allowing the attachment of electrophilic "warheads" (e.g., haloacetamides) or solubilizing moieties while maintaining the hydrogen-bonding capability of the acyl urea core.

This guide explores its critical role in synthesizing suicide ligands for tubulin , its utility in improving the pharmacokinetic (PK) profiles of lipophilic drugs, and the validated synthetic protocols required to access high-purity material.

Structural & Physicochemical Analysis[1]

The molecule consists of two distinct functional domains:[1]

-

The Acyl Urea Core (-CO-NH-CO-NH2): A rigid, planar motif capable of bidentate hydrogen bonding. It often mimics the peptide backbone or interacts with specific residues (e.g., Asp-Phe-Gly motifs in kinases or serine residues in hydrolases).

-

The meta-Amino Handle (3-NH2-Ph-): Positioned to project substituents into solvent-exposed regions or specific hydrophobic pockets without disrupting the primary binding mode of the urea.

Key Physicochemical Properties

| Property | Value / Characteristic | Impact on Drug Design |

| H-Bond Donors | 3 (Amine + Urea NHs) | High affinity for polar pockets; potential permeability liability if uncapped. |

| H-Bond Acceptors | 2 (Carbonyl oxygens) | Facilitates "hinge" binding in kinases and tubulin interactions. |

| pKa (Acyl Urea) | ~7–8 (Acidic NH) | The central NH is significantly more acidic than a standard amide, allowing deprotonation at physiological pH to form tight ionic interactions. |

| Solubility | Moderate to High | The 3-amino group significantly enhances solubility in protic solvents compared to unsubstituted benzoylureas.[2] |

Synthetic Accessibility & Methodologies

Synthesis of this compound requires careful orchestration to prevent polymerization or over-reaction of the highly nucleophilic aniline nitrogen. The standard industrial route (reaction of benzoyl isocyanates with ammonia) is often unsuitable for the amino-derivative due to competing side reactions.

The Weisz Protocol is the authoritative method for medicinal chemistry applications, utilizing a protection-deprotection strategy to ensure regioselectivity.

Validated Synthetic Pathway (The Weisz Protocol)

This route avoids the handling of unstable 3-aminobenzoyl isocyanates by utilizing a trifluoroacetyl protective group that doubles as an activating agent.

Medicinal Chemistry Applications

A. Tubulin-Targeting Suicide Ligands

The most prominent application of this compound is as a scaffold for irreversible tubulin inhibitors . Unlike reversible binders (e.g., colchicine), derivatives of this building block can covalently modify tubulin, overcoming multidrug resistance (MDR).

-

Mechanism: The 3-amino group is derivatized with a haloacetyl group (e.g., iodoacetyl or bromoacetyl).

-

Binding Mode: The benzoylurea moiety anchors the molecule at the colchicine binding site. The meta-position orients the electrophilic haloacetamide toward a specific cysteine residue (likely Cys-239 or Cys-354) on

-tubulin. -

Outcome: Covalent bond formation leads to irreversible mitotic arrest at the G1/S transition and subsequent apoptosis.

B. Bioisosterism in Kinase Inhibitors

The acyl urea motif is a bioisostere for the biaryl urea found in kinase inhibitors like Sorafenib.

-

Advantage: The carbonyl adjacent to the phenyl ring alters the vector of the urea NH groups, potentially picking up different H-bond acceptors in the ATP-binding pocket.

-

Solubility: The 3-amino group allows for the introduction of solubilizing tails (e.g., morpholine, piperazine) via reductive amination or amide coupling, addressing the poor solubility often seen in urea-based drugs.

C. Logic of Design: SAR Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this building block.

Experimental Protocols

Protocol A: Synthesis of this compound (Weisz Method)

Objective: To synthesize the core building block from 3-aminobenzoic acid.[1][4]

Reagents: 3-Aminobenzoic acid, Trifluoroacetic anhydride (TFAA), Thionyl chloride (

-

Protection: Suspend 3-aminobenzoic acid (10 mmol) in anhydrous ether. Add TFAA (11 mmol) dropwise at 0°C. Stir for 2 hours. Evaporate solvent to yield 3-(trifluoroacetamido)benzoic acid.

-

Activation: Reflux the protected acid in excess thionyl chloride (

) for 3 hours. Remove excess -

Coupling: Dissolve the acid chloride in dry THF. Add Urea (15 mmol) and stir at reflux for 4 hours. The intermediate 3-(trifluoroacetamido)benzoylurea precipitates or is isolated by evaporation.

-

Deprotection: Dissolve the intermediate in Methanol saturated with ammonia. Stir at room temperature for 12–24 hours to cleave the trifluoroacetyl group.

-

Purification: Concentrate the solution. The product, This compound , typically precipitates upon cooling or addition of water. Recrystallize from Ethanol/Water.

-

Validation: Check MS (ESI+): m/z 180.07 [M+H]+.

-

Protocol B: Synthesis of 3-(Iodoacetamido)benzoylurea (3-IAABU)

Objective: To convert the building block into a covalent tubulin inhibitor.

Reagents: this compound, Iodoacetic anhydride (or Iodoacetyl chloride), Dioxane.

-

Reaction: Dissolve this compound (1 mmol) in anhydrous Dioxane.

-

Addition: Add Iodoacetic anhydride (1.1 mmol) slowly at 0°C to prevent di-alkylation.

-

Incubation: Allow to warm to room temperature and stir for 4 hours in the dark (iodides are light-sensitive).

-

Workup: Pour reaction mixture into ice water. The solid product precipitates.

-

Filtration: Filter the solid, wash with cold water and diethyl ether.

-

Storage: Store at -20°C protected from light.

-

Safety Note: Iodoacetamides are potent alkylating agents. Use double gloves and work in a fume hood.

-

References

-

Weisz, I., Roboz, J., Bekesi, J. G. (1998).[1][5] "Synthesis, cancericidal and antimicrotubule activities of 3-(haloacetamido)-benzoylureas." Anti-Cancer Drug Design, 13(8), 867–881.

-

Jiang, J. D., et al. (1998).[1][5] "3-(Iodoacetamido)-benzoylurea: a novel cancericidal tubulin ligand that inhibits microtubule polymerization, phosphorylates bcl-2, and induces apoptosis." Cancer Research, 58(23), 5389–5395.

-

Hwang, K. J., et al. (2002).[6] "Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships." Archives of Pharmacal Research, 25(6), 781–785.[6]

-

European Patent Office. (1989). "EP0320448B1: 3-Aminobenzoyl phenyl urea." Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0320448B1 - 3-Aminobenzoyl phenyl urea - Google Patents [patents.google.com]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Researcher's Guide to the Synthesis of (3-Aminobenzoyl)urea from 3-Nitrobenzoyl Urea

Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and crucial reaction in organic synthesis. This conversion provides access to a vast array of chemical building blocks essential for the development of pharmaceuticals, agrochemicals, and novel materials. (3-Aminobenzoyl)urea, the target molecule of this guide, is a key intermediate whose versatile structure, featuring a reactive primary amine and a urea moiety, makes it a valuable precursor for further chemical elaboration. Urea derivatives, in general, exhibit a broad spectrum of biological activities.

This application note presents two robust and well-established protocols for the synthesis of this compound via the reduction of its nitro precursor, 3-nitrobenzoyl urea. The methodologies detailed herein are:

-

Catalytic Hydrogenation: A clean and efficient method employing a heterogeneous catalyst (Palladium on Carbon) and a hydrogen source.[1]

-

Chemical Reduction with Tin(II) Chloride: A classic and reliable method that utilizes a stoichiometric metal salt reductant in an acidic medium.[1][2]

The selection of a particular method will depend on the available laboratory infrastructure, desired scale, and the presence of other functional groups in more complex substrates. This guide is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying scientific principles to ensure successful and safe execution.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |

| 3-Nitrobenzoyl urea | C₈H₇N₃O₄ | 209.16 | Off-white to yellow solid |

| This compound | C₈H₉N₃O₂ | 179.18 | White to off-white solid |

Reaction Scheme

The overall chemical transformation is the selective reduction of the aromatic nitro group to a primary amine.

Figure 1: General reaction scheme for the reduction of 3-nitrobenzoyl urea.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its high efficiency and the generation of water as the only stoichiometric byproduct, which simplifies product purification.[1] Palladium on carbon (Pd/C) is a common and robust catalyst for this transformation.

Causality Behind Experimental Choices:

-

Catalyst: 10% Pd/C is a standard catalyst loading that offers a good balance between reactivity and cost. The carbon support provides a high surface area for the reaction.

-

Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is relatively inert under the reaction conditions. Methanol or ethyl acetate can also be used.

-

Hydrogen Source: A balloon filled with hydrogen gas provides a simple and effective way to maintain a positive hydrogen pressure for lab-scale reactions. For larger scales or higher pressures, a Parr shaker or a similar hydrogenation apparatus is recommended.

-

Safety: The catalyst is pyrophoric, especially after use when it is saturated with hydrogen. It is crucial to handle it under an inert atmosphere and to never allow it to dry in the air.[3] The use of hydrogen gas also carries a risk of fire or explosion if not handled properly in a well-ventilated area.[3]

Experimental Workflow Diagram

Figure 2: Workflow for catalytic hydrogenation.

Step-by-Step Protocol:

-

Reaction Setup:

-

To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzoyl urea (e.g., 2.09 g, 10.0 mmol).

-

Add 50 mL of ethanol to the flask and stir to dissolve the starting material.

-

Fit one neck of the flask with a septum and the other with a stopcock connected to a vacuum/inert gas manifold.

-

Flush the flask with nitrogen or argon for 5-10 minutes.

-

-

Catalyst Addition and Hydrogenation:

-

Under a positive flow of inert gas, carefully add 10% Palladium on Carbon (Pd/C) (e.g., 100 mg, ~10 mol% Pd). Safety Note: Pd/C is pyrophoric and should be handled with care.

-

Seal the flask and evacuate the atmosphere.

-

Backfill the flask with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle two more times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the reaction mixture vigorously at room temperature. A positive pressure of hydrogen should be maintained throughout the reaction (the balloon will slowly deflate).

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, filtering it through a small plug of Celite® to remove the catalyst, and spotting it on a TLC plate. A suitable eluent system would be ethyl acetate/hexanes (e.g., 1:1 or 2:1). The product should have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully evacuate the hydrogen and backfill the flask with nitrogen.

-

Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol.

-

Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Safety Note: The Celite® pad with the catalyst should not be allowed to dry and should be quenched carefully with water.

-

Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure all the product is collected.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a white solid.

-

Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)

Reduction of aromatic nitro compounds using Tin(II) chloride in an acidic medium is a classic and highly effective method.[1][4] This method is particularly useful when catalytic hydrogenation is not feasible, for instance, due to the presence of functional groups that could be reduced by catalytic hydrogenation (e.g., alkynes or alkenes) or when catalyst poisoning is a concern.[5]

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an inexpensive and powerful reducing agent for aromatic nitro groups.[4] It acts as a single-electron donor in a stepwise reduction process.

-

Solvent and Acid: The reaction is typically carried out in a protic solvent like ethanol with the addition of a strong acid, such as concentrated hydrochloric acid (HCl). The acid is essential for the reaction mechanism, providing the necessary protons.

-

Temperature: Heating the reaction mixture to reflux accelerates the rate of reduction.

-

Work-up: After the reduction is complete, the reaction mixture is acidic and contains tin salts. Basification with a strong base (e.g., NaOH or KOH) is necessary to neutralize the acid and precipitate tin hydroxides, which can then be removed by filtration.[6] This also ensures the product amine is in its free base form for extraction.

Experimental Workflow Diagram

Figure 3: Workflow for SnCl₂ Reduction.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitrobenzoyl urea (e.g., 2.09 g, 10.0 mmol) in 50 mL of ethanol.

-

To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 11.3 g, 50.0 mmol, 5 equivalents).

-

-

Reaction Execution:

-

Carefully and slowly add 10 mL of concentrated hydrochloric acid to the stirring mixture. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction by TLC as described in Protocol 1. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice (~100 g) in a beaker.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is greater than 10. A thick white precipitate of tin(IV) hydroxide will form.

-

Filter the mixture through a pad of Celite® to remove the tin salts and wash the precipitate with water and then with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, will show characteristic signals for the aromatic protons, the amine protons, and the urea protons.[7]

-

Expected Signals (in DMSO-d₆):

-

Aromatic protons will appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex splitting pattern.

-

The primary amine (-NH₂) protons will likely appear as a broad singlet around δ 5.0-6.0 ppm.

-

The urea (-NH-C(O)-NH₂) protons will appear as distinct signals, often as broad singlets, in the range of δ 6.0-9.0 ppm. The exact chemical shifts can be concentration and temperature-dependent.

-

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

-

Expected Signals (in DMSO-d₆):

-

Aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon attached to the amino group will be shielded compared to the others.

-

The carbonyl carbon of the benzoyl group will appear around δ 165-175 ppm.

-

The carbonyl carbon of the urea group will be observed around δ 155-160 ppm.

-

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is an excellent tool for identifying key functional groups.

-

Expected Absorption Bands (cm⁻¹):

-

N-H stretch (amine): Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

N-H stretch (urea): Broad absorption in the 3200-3400 cm⁻¹ region.

-

C=O stretch (amide I band): A strong absorption around 1660-1680 cm⁻¹.

-

C=O stretch (urea): A strong absorption around 1640-1660 cm⁻¹.

-